molecular formula C19H29NO5S2 B2829805 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1797836-66-8

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2829805
CAS No.: 1797836-66-8
M. Wt: 415.56
InChI Key: HGINORNIQFHSFC-UHFFFAOYSA-N
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Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic compound that features both piperidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine and phenyl groups through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl groups are likely involved in these interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Isopropylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
  • 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(ethylsulfonyl)phenyl)propan-1-one

Uniqueness

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5S2/c1-15(2)14-27(24,25)18-10-12-20(13-11-18)19(21)9-6-16-4-7-17(8-5-16)26(3,22)23/h4-5,7-8,15,18H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINORNIQFHSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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